6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,1'-cyclooctan]-2'-ol
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Overview
Description
6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,1’-cyclooctan]-2’-ol is a complex organic compound characterized by its unique spiro structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,1’-cyclooctan]-2’-ol typically involves the reaction of bicyclo[3.1.1]heptane derivatives with suitable reagents under controlled conditions. One common method includes the use of a Grignard reagent, which reacts with a ketone precursor to form the desired spiro compound. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions are crucial in industrial settings to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,1’-cyclooctan]-2’-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,1’-cyclooctan]-2’-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying spiro structures.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,1’-cyclooctan]-2’-ol involves its interaction with specific molecular targets. The spiro structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.1]heptane-2-methanol, 6,6-dimethyl-: Similar in structure but differs in functional groups.
Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-: Another related compound with a different substitution pattern.
Uniqueness
6,6-Dimethylspiro[bicyclo[311]heptane-2,1’-cyclooctan]-2’-ol is unique due to its spiro structure, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C16H28O |
---|---|
Molecular Weight |
236.39 g/mol |
IUPAC Name |
6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-cyclooctane]-1'-ol |
InChI |
InChI=1S/C16H28O/c1-15(2)12-8-10-16(13(15)11-12)9-6-4-3-5-7-14(16)17/h12-14,17H,3-11H2,1-2H3 |
InChI Key |
SOBNONREYRJUBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC3(C1C2)CCCCCCC3O)C |
Origin of Product |
United States |
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